molecular formula C10H13F2N3O2 B2512640 Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 2248327-76-4

Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No. B2512640
CAS RN: 2248327-76-4
M. Wt: 245.23
InChI Key: WHECENYCOAGUMQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This class of compounds has exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has seen significant progress in recent years. Various synthetic routes have been developed, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . The structure of these compounds is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyrazines is mainly based on the pattern and position of the substitution . They have been used in various chemical reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Mechanism of Action

While the specific mechanism of action for imidazo[1,2-a]pyrazines is not clearly recognized, they have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

properties

IUPAC Name

ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O2/c1-2-17-10(16)8-7(9(11)12)14-6-5-13-3-4-15(6)8/h9,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHECENYCOAGUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCNC2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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